1-(2-Ethenylpyrrolidin-1-yl)ethan-1-one
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Overview
Description
1-(2-Ethenylpyrrolidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.2 g/mol . It is also known by its IUPAC name, 1-(2-vinylpyrrolidin-1-yl)ethan-1-one . This compound is characterized by the presence of a pyrrolidine ring substituted with an ethenyl group and an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethenylpyrrolidin-1-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with acetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethenylpyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The ethenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(2-Ethenylpyrrolidin-1-yl)ethan-1-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-Ethenylpyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylpyrrolidin-1-yl)ethan-1-one: Similar structure with a methyl group instead of an ethenyl group.
1-(Pyridin-2-yl)ethan-1-one: Contains a pyridine ring instead of a pyrrolidine ring
Uniqueness
1-(2-Ethenylpyrrolidin-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethenyl group and the pyrrolidine ring makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
Molecular Formula |
C8H13NO |
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Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(2-ethenylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c1-3-8-5-4-6-9(8)7(2)10/h3,8H,1,4-6H2,2H3 |
InChI Key |
FZUYNYZHQBWLBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C=C |
Origin of Product |
United States |
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